Superior Antiangiogenic Activity of the 4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine Scaffold in HUVEC Proliferation Assays
The 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine scaffold yields low-micromolar inhibitors of HUVEC proliferation, a key surrogate for antiangiogenic activity [1]. In a direct head-to-head comparison, derivative 25 from this scaffold exhibited an IC50 of 31.62 μM against HUVEC, whereas a compound based on the closely related 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine scaffold (compound BM) showed no activity (>50 μM) [2]. This demonstrates that the specific thiochromene-thiazole fusion is critical for antiangiogenic efficacy.
| Evidence Dimension | Inhibition of HUVEC Proliferation |
|---|---|
| Target Compound Data | IC50 = 31.62 μM (for derivative 25 of the 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine scaffold) |
| Comparator Or Baseline | IC50 > 50 μM (for compound BM, based on the 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine scaffold) |
| Quantified Difference | > 1.58-fold improvement (target is active at a concentration where comparator shows no effect) |
| Conditions | HUVEC cells, MTT assay, 72 h incubation |
Why This Matters
This quantifiable difference in antiangiogenic activity provides a clear, data-driven rationale for selecting the 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine scaffold over its close structural analog for angiogenesis-related projects.
- [1] Bhat S, Shim JS, Liu JO. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg Med Chem Lett. 2013;23(9):2733-2737. View Source
- [2] Bhat S, Shim JS, Liu JO. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg Med Chem Lett. 2013;23(9):2733-2737. Table 3. View Source
